Angustifoline

Descripción general

Descripción

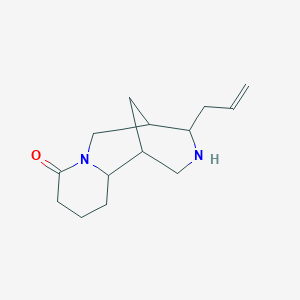

Angustifoline is a naturally occurring alkaloid isolated from the rhizome of Epilobium angustifolium L. (Onagraceae). This compound has garnered attention due to its unique structure and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Angustifoline can be synthesized through various chemical routes. One common method involves the use of spectroscopic analysis and quantum-chemical calculations to determine its structure and absolute configurations . The synthetic process typically involves the isolation of the compound from the plant material, followed by purification and structural elucidation using techniques such as NMR spectroscopy and mass spectrometry.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the rhizomes of Epilobium angustifolium. The extraction process includes drying and grinding the plant material, followed by solvent extraction using organic solvents like ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate pure this compound .

Análisis De Reacciones Químicas

Types of Reactions: Angustifoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities. For example, oxidation can lead to the formation of quinolizidine derivatives, while substitution reactions can introduce functional groups that improve the compound’s pharmacological properties .

Aplicaciones Científicas De Investigación

Chemical and Biological Properties

Angustifoline is characterized by its tricyclic structure, which contributes to its biological activity. It is one of several alkaloids present in lupin seeds, alongside lupanine and sparteine. The alkaloids from Lupinus angustifolius exhibit a range of pharmacological effects, including anticholinergic properties, which can impact neurotransmission and muscle function .

The consumption of Lupinus angustifolius, which contains this compound, has been associated with several health benefits. Research indicates that lupin protein may help reduce cholesterol levels and improve glycemic control in individuals with type 2 diabetes . However, the presence of alkaloids raises concerns regarding toxicity.

Toxicological Studies

Studies have shown that while this compound and other quinolizidine alkaloids can exhibit toxic effects, such as respiratory failure due to their anticholinergic action, they do not appear to induce gene mutations in standard assays . This duality highlights the need for careful consideration in dietary applications.

Agricultural Applications

This compound's role extends into agriculture, particularly in the breeding of Lupinus angustifolius. Genetic studies have identified quantitative trait loci (QTLs) associated with the biosynthesis of this compound, which can inform breeding programs aimed at optimizing alkaloid profiles for both nutritional and safety purposes .

Table 2: QTLs Related to this compound Biosynthesis

| Trait | QTL Location | Phenotypic Variance (%) |

|---|---|---|

| Total Alkaloid Content | Chromosome 1 | 18.9 – 70.7 |

| Relative Abundance of this compound | Chromosome 5 | 12.6 – 56.4 |

Therapeutic Potential

Recent studies have explored the therapeutic applications of this compound and related alkaloids. Its potential as an antiarrhythmic agent has been noted due to its ability to interact with acetylcholine receptors . Furthermore, there is ongoing research into its use in managing conditions like hypertension and hyperlipidemia through dietary inclusion .

Case Study: Dietary Impact on Health

A meta-analysis involving randomized controlled trials indicated that diets rich in Lupinus angustifolius led to significant reductions in LDL cholesterol levels among participants, suggesting a promising role for this compound in cardiovascular health management .

Future Research Directions

Despite the promising applications of this compound, further research is necessary to fully understand its safety profile and therapeutic potential. Long-term studies assessing the chronic effects of this compound consumption are particularly warranted.

Mecanismo De Acción

The mechanism of action of angustifoline involves multiple pathways:

Autophagy and Apoptosis: this compound induces autophagy and mitochondrial-mediated apoptosis in cancer cells.

Suppression of Cell Invasion and Migration: The compound inhibits the migration and invasion of cancer cells by affecting the cytoskeletal structure and cell adhesion molecules.

Cell Cycle Arrest: this compound causes cell cycle arrest at the G2/M phase, preventing the proliferation of cancer cells.

Comparación Con Compuestos Similares

Angustifoline belongs to the class of quinolizidine alkaloids, which are derived from lysine. Similar compounds include:

Sparteine: Known for its use in the synthesis of chiral ligands and as an antiarrhythmic agent.

Lupanine: Exhibits various pharmacological activities, including antidiabetic and antimicrobial properties.

Uniqueness of this compound: this compound stands out due to its potent anticancer properties and its ability to induce autophagy and apoptosis in cancer cells. Its unique structure and diverse biological activities make it a promising candidate for further research and development in the fields of medicine and pharmacology .

Propiedades

IUPAC Name |

10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIPIBIDDZPDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.